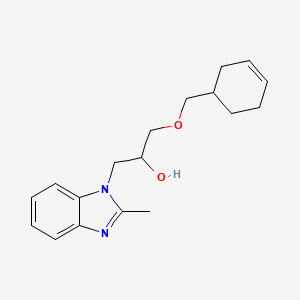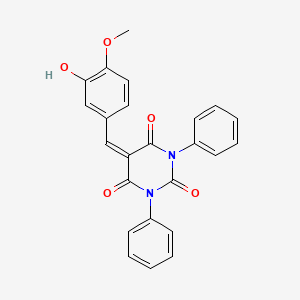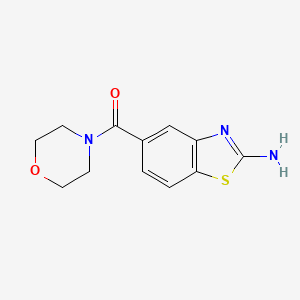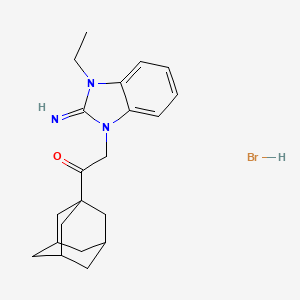
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine, also known as MMDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MMDB belongs to the class of morpholine derivatives and has been found to exhibit unique biological properties, which make it an attractive molecule for scientific investigations.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to bind to the active site of these enzymes and proteins, thereby preventing their activity.
Biochemical and Physiological Effects:
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has also been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has several advantages for laboratory experiments. It is relatively easy to synthesize, and its biological properties make it a promising molecule for scientific investigations. However, there are also some limitations to its use in laboratory experiments. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine is a relatively new compound, and more research is needed to fully understand its mechanism of action and its potential applications.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine. One potential area of investigation is the development of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine-based drugs for the treatment of cancer and other diseases. Another area of research could be the investigation of the neuroprotective effects of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine and its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine and its potential applications in various research fields.
Métodos De Síntesis
The synthesis of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine involves the reaction of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylphenol with morpholine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, which results in the formation of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine as the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biological activities, which make it a promising molecule for scientific investigations. It has been shown to possess antifungal, antibacterial, and anticancer properties. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-7-14(5-6-15(11)17-4)10-16-8-12(2)18-13(3)9-16/h5-7,12-13H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRYQGYLYYWQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylbenzyl)-2,6-dimethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)
![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)




![N-(3-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5187561.png)


![6-methyl-5-{5-[5-(1-pyrrolidinylmethyl)-2-furyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5187572.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5187576.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B5187581.png)